5-[(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-chlorophenyl)methoxy]imino}ethyl]-N,N-diethylthiophene-2-sulfonamide
Description
The compound 5-[(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-chlorophenyl)methoxy]imino}ethyl]-N,N-diethylthiophene-2-sulfonamide features a complex structure with multiple functional groups:
Properties
IUPAC Name |
5-[(2Z)-2-[(4-chlorophenyl)methoxyimino]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-N,N-diethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2F3N3O3S2/c1-3-31(4-2)36(32,33)21-10-9-20(35-21)18(13-30-34-14-15-5-7-17(24)8-6-15)22-19(25)11-16(12-29-22)23(26,27)28/h5-13,18H,3-4,14H2,1-2H3/b30-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTQGRONIWWASJ-YNFMAFFXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(C=NOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(/C=N\OCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)
- Key Features :
- Shares the 3-chloro-5-trifluoromethylpyridinyl core.
- Replaces sulfonamide with a piperazine-carbothioamide group.
- Biological Activity : ML267 is a potent inhibitor of bacterial phosphopantetheinyl transferase, disrupting secondary metabolism and bacterial growth .
- Comparison: The carbothioamide in ML267 may enhance metal-binding affinity compared to the target compound’s sulfonamide.
Structural Analog 2: (Z)-2-(Benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine
- Key Features :
- Contains the 3-chloro-5-trifluoromethylpyridinyl group.
- Features a benzenesulfonyl and dimethylamine instead of thiophene sulfonamide.
- Physicochemical Properties :
Structural Analog 3: 2-[(4-Chlorophenyl)methylsulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine
- Key Features :
- Substitutes thiophene with a pyrimidine ring.
- Replaces sulfonamide with a sulfanyl group.
- Functional Impact: The pyrimidine ring may enhance π-π stacking interactions with aromatic residues in target proteins.
Structural Analog 4: N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide
- Key Features: Shares the sulfonamide group but links it to a phenoxybenzene instead of thiophene. Uses a pyridinylmethyl linker instead of an imino-ether.
- Pharmacokinetics: The phenoxy group may increase hydrophobicity, while the methyl linker could reduce conformational flexibility compared to the target compound .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Groups : The 3-chloro-5-trifluoromethylpyridinyl group is conserved across analogs, suggesting its critical role in target binding or stability .
- Sulfonamide vs. Carbothioamide : Sulfonamides generally exhibit better metabolic stability than carbothioamides, which may oxidize to sulfoxides .
- Diethyl vs. Methyl Groups : The diethylsulfonamide in the target compound likely enhances lipophilicity, favoring CNS penetration, but may reduce aqueous solubility .
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